molecular formula C20H20O2 B12316620 17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B12316620
M. Wt: 292.4 g/mol
InChI Key: WADRLWZAEUTLMS-UHFFFAOYSA-N
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Description

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol: is a synthetic compound known for its potent estrogenic activity. It is structurally related to natural estrogens and is used in various pharmaceutical applications, particularly in hormone replacement therapy and contraceptives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol involves multiple steps, starting from steroid precursors. One common method involves the alkylation of estradiol at the 17-position with an ethynyl group. This process typically requires the use of strong bases and ethynylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The ethynyl group at the 17-position enhances its stability and bioavailability by preventing rapid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol is unique due to its ethynyl substitution, which enhances its potency and stability compared to natural estrogens. This modification allows for more effective and longer-lasting hormonal effects .

Properties

IUPAC Name

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADRLWZAEUTLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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